molecular formula C22H23FN4O4S B2778132 methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1116041-68-9

methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2778132
CAS No.: 1116041-68-9
M. Wt: 458.51
InChI Key: BFBVJXDVHSDOKP-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the cyclopropyl, fluoro, pyridinyl, and piperazinyl moieties, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[b][1,4]thiazine precursor with a piperazine derivative, followed by the introduction of the cyclopropyl and fluoro groups through selective functionalization reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: A closely related compound without the 1,1-dioxide group.

    4-cyclopropyl-7-fluoro-6-(4-(pyridin-2-yl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate: Another similar compound lacking the methyl ester group.

Uniqueness

The presence of the 1,1-dioxide group in methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-[4-(pyridin-2-yl)piperazin-1-yl]-4H-1lambda6,4-benzothiazine-2-carboxylate imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can influence its reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-pyridin-2-ylpiperazin-1-yl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-31-22(28)20-14-27(15-5-6-15)18-13-17(16(23)12-19(18)32(20,29)30)25-8-10-26(11-9-25)21-4-2-3-7-24-21/h2-4,7,12-15H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBVJXDVHSDOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4=CC=CC=N4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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